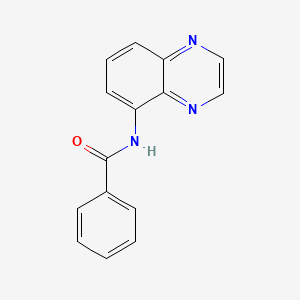

N-(Quinoxalin-5-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

431907-89-0 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-quinoxalin-5-ylbenzamide |

InChI |

InChI=1S/C15H11N3O/c19-15(11-5-2-1-3-6-11)18-13-8-4-7-12-14(13)17-10-9-16-12/h1-10H,(H,18,19) |

InChI Key |

FSYIRHXIALJGCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=NC=CN=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N Quinoxalin 5 Yl Benzamide

Green Chemistry Principles Applied to N-(Quinoxalin-5-yl)benzamide Synthesis

Microwave-Assisted and Ultrasound-Promoted Synthesis Strategies

Modern synthetic chemistry has increasingly embraced energy-efficient and time-saving technologies, with microwave-assisted and ultrasound-promoted methods emerging as powerful tools in the synthesis of heterocyclic compounds, including quinoxaline (B1680401) derivatives. These techniques offer significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and often milder reaction conditions. udayton.edusci-hub.senih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various quinoxaline derivatives. udayton.eduwiserpub.comnih.gov This method utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This localized heating can accelerate reaction rates significantly compared to conventional oil baths or heating mantles. udayton.edu

A key application of microwave-assisted synthesis is in nucleophilic aromatic substitution (NAS) reactions, which are frequently used to introduce substituents onto the quinoxaline core. udayton.edu For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles like anilines can be efficiently carried out under microwave irradiation to produce N-aryl substituted 3-chloroquinoxalin-2-amines. wiserpub.com One study reported that such reactions could be completed in as little as 5 minutes at 160°C without the need for a catalyst, offering a significant improvement over traditional methods that often require prolonged heating and catalysts. udayton.edu

The benefits of microwave-assisted synthesis for quinoxaline derivatives include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. udayton.edu

Higher Yields: The rapid and efficient heating can lead to improved product yields. frontiersin.org

Solvent-Free or Reduced Solvent Conditions: In some cases, reactions can be performed in the absence of a solvent, which is environmentally advantageous. udayton.edu

Ultrasound-Promoted Synthesis:

Ultrasound irradiation, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. sci-hub.se

Ultrasound has been effectively used to promote various organic reactions, including the synthesis of heterocyclic compounds. sci-hub.senih.goviesrj.com While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of ultrasound-promoted synthesis are applicable to the formation of the core quinoxaline structure and the subsequent amidation. Ultrasound can enhance the efficiency of multi-component reactions, which are often employed in the synthesis of complex heterocyclic systems. sci-hub.senih.gov The advantages of this technique include operational simplicity, higher yields, and shorter reaction times, often under catalyst-free and solvent-free conditions at ambient temperature. sci-hub.se

| Synthesis Strategy | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields, potential for solvent-free reactions. | 5-30 minutes, 80-160°C. udayton.edufrontiersin.org | udayton.eduwiserpub.comfrontiersin.org |

| Ultrasound-Promoted | Enhanced reaction rates, operational simplicity, often milder conditions (ambient temperature), potential for catalyst- and solvent-free reactions. | 25-40 minutes, ambient temperature. sci-hub.senih.gov | sci-hub.senih.goviesrj.com |

Chemoenzymatic or Biocatalytic Pathways for Sustainable Production

In the quest for more sustainable and environmentally friendly chemical processes, chemoenzymatic and biocatalytic methods have gained significant traction. nih.govnih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild conditions, reducing the need for harsh reagents and minimizing waste. nih.gov

Chemoenzymatic Synthesis:

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods. researchgate.netacs.org This strategy might involve the chemical synthesis of a core scaffold followed by enzymatic modification to introduce specific functional groups or to achieve a desired stereochemistry. rsc.orgbiorxiv.org For instance, a complex heterocyclic core could be assembled through traditional organic synthesis, and then an enzyme, such as a lipase (B570770) or an acylase, could be used to catalyze the final amidation step to form this compound. This approach can be particularly advantageous for producing chiral compounds with high enantiomeric purity. mdpi.com

While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the provided results, the synthesis of related complex molecules like N-glycans demonstrates the power of this strategy. In these examples, a core structure is synthesized chemically and then extended through a series of enzymatic reactions. rsc.orgbiorxiv.org

Biocatalytic Production:

Biocatalysis utilizes whole cells or isolated enzymes to catalyze chemical reactions. nih.govnih.gov This approach offers a green alternative to traditional chemical synthesis. nih.gov Enzymes like transferases, hydrolases, and oxidoreductases can be employed to synthesize a wide range of polymers and complex molecules. mdpi.com

The development of biocatalytic routes for the production of active pharmaceutical ingredients (APIs) is an active area of research. nih.gov For example, 2'-deoxyribosyltransferases are being explored for the industrial synthesis of nucleoside analogues. nih.gov While a specific biocatalytic pathway for this compound is not described, the principles of biocatalysis could be applied. This might involve engineering a microorganism to produce the target compound from simple starting materials or using isolated enzymes to perform key steps in the synthetic sequence. For instance, lipases are commonly used for the synthesis of amides and esters. mdpi.com

| Pathway | Key Features | Potential Application to this compound Synthesis | Reference |

| Chemoenzymatic | Combination of chemical and enzymatic steps; high selectivity and stereocontrol. | Chemical synthesis of the quinoxaline core followed by enzymatic amidation. | researchgate.netacs.orgrsc.org |

| Biocatalytic | Use of whole cells or isolated enzymes; environmentally friendly, mild reaction conditions. | Use of lipases or other enzymes for the amidation step or a multi-enzyme cascade for the entire synthesis. | nih.govnih.govmdpi.com |

Scalability Considerations for Research-Scale Production of this compound

Scaling up the synthesis of a compound from the laboratory bench to a larger, research-scale production level presents a unique set of challenges. While a synthetic route may be effective on a milligram or gram scale, its feasibility for producing larger quantities requires careful consideration of several factors.

For the synthesis of this compound and its analogues, scalability is influenced by the chosen synthetic route. Traditional multi-step syntheses, while providing access to a wide range of derivatives, can become cumbersome and inefficient when scaled up. mdpi.com The purification of intermediates at each step can lead to significant material loss and increased time and resource consumption.

The choice of reagents and catalysts is also a critical factor. The use of expensive or hazardous reagents may be acceptable for small-scale synthesis but can become prohibitive at a larger scale. Similarly, the use of catalysts that are difficult to remove from the final product can complicate the purification process. The development of syntheses that utilize low-cost and readily available starting materials is crucial for scalability. mdpi.com

Purification is another key consideration. While chromatography is a common purification technique in the laboratory, it can be time-consuming and expensive to perform on a large scale. Crystallization, where feasible, is often a more practical and cost-effective method for purifying larger quantities of a compound. The synthesis of this compound analogues has been reported to yield solid products that can be purified by recrystallization from solvents like ethanol. mdpi.com

Post-Synthetic Modification and Derivatization Strategies for this compound Analogues

Post-synthetic modification is a powerful strategy for generating a library of analogues from a common intermediate, allowing for the exploration of structure-activity relationships (SAR). The quinoxaline scaffold is particularly amenable to such modifications, offering several positions for the introduction of diverse functional groups. nih.govnih.gov

The synthesis of this compound provides a key intermediate that can be further derivatized. For example, if the initial synthesis utilizes a quinoxaline core with a reactive handle, such as a chloro or amino group, this can serve as a point for further chemical transformations.

One common approach involves the reaction of a chloro-substituted quinoxaline with various amines or other nucleophiles to introduce a range of substituents. nih.gov This has been demonstrated in the synthesis of various quinoxaline derivatives where a chloroquinoxaline intermediate is reacted with different amines to produce a library of compounds. nih.gov

Another strategy is to modify the benzamide (B126) portion of the molecule. Starting with a quinoxaline-5-amine, a variety of benzoyl chlorides with different substituents can be used to generate a diverse set of this compound analogues. This allows for the systematic investigation of the effect of substituents on the phenyl ring of the benzamide moiety.

Furthermore, if the quinoxaline or benzamide ring contains a functional group that can be further modified, this provides another avenue for derivatization. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. mdpi.com Similarly, a hydroxyl group can be etherified or esterified.

The synthesis of sorafenib (B1663141) analogues containing a quinoxalinedione (B3055175) ring illustrates a multi-step approach where a core structure is built and then derivatized in the final steps by reacting an amine intermediate with various acyl halides. nih.gov This highlights the utility of having a common intermediate that can be readily diversified.

| Modification Site | Reagents/Conditions | Resulting Analogues | Reference |

| Quinoxaline Core | Various amines, nucleophiles reacting with a chloro-substituted quinoxaline. | Diverse N-substituted quinoxaline derivatives. | nih.govnih.gov |

| Benzamide Moiety | Substituted benzoyl chlorides reacting with quinoxalin-5-amine (B103553). | Analogues with varied substitution on the benzamide phenyl ring. | researchgate.net |

| Existing Functional Groups | Reduction of nitro groups, acylation of amines, etherification of hydroxyls. | Further functionalized analogues. | mdpi.comrsc.org |

Advanced Structural Elucidation and Conformational Analysis of N Quinoxalin 5 Yl Benzamide

High-Resolution Spectroscopic Techniques for Molecular Architecture Determination

The definitive determination of the molecular structure of N-(Quinoxalin-5-yl)benzamide relies on a suite of high-resolution spectroscopic methods. These techniques, working in concert, provide unambiguous evidence for the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information on the number and chemical environment of the hydrogen atoms. Based on related quinoxaline (B1680401) and benzamide (B126) structures, the aromatic protons of the quinoxaline and benzoyl moieties are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm ripublication.commdpi.com. The amide proton (N-H) would likely be observed as a broad singlet at a higher chemical shift, potentially above δ 10.0 ppm, due to its deshielded nature and potential for hydrogen bonding mdpi.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the amide group is expected to have a characteristic signal in the range of δ 164-168 ppm mdpi.com. The aromatic carbons of both the quinoxaline and benzoyl rings would appear between δ 110 and 155 ppm ekb.egmdpi.com.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the molecule (two in the quinoxaline ring and one in the amide linkage).

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish the connectivity of the molecular fragments, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the quinoxaline and benzoyl rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the benzoyl and quinoxaline fragments across the amide bond. For example, a correlation would be expected between the amide proton and the carbonyl carbon, as well as between the protons on the quinoxaline ring adjacent to the amide linkage and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the benzoyl and quinoxaline rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | >10.0 (broad singlet) | - |

| Quinoxaline H-2, H-3 | 8.5 - 9.0 | 140 - 150 |

| Quinoxaline H-6, H-7, H-8 | 7.5 - 8.5 | 120 - 140 |

| Benzoyl H-2', H-6' | 7.8 - 8.2 | 125 - 135 |

| Benzoyl H-3', H-5' | 7.4 - 7.6 | 125 - 130 |

| Benzoyl H-4' | 7.4 - 7.6 | 130 - 135 |

| Amide C=O | - | 164 - 168 |

Note: The predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and other experimental conditions.

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond. This can result in the presence of different rotational isomers (rotamers) that may be in slow or intermediate exchange on the NMR timescale at room temperature. Variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes acs.org. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between rotamers may be slow enough to observe separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of the coalescence temperature and the chemical shift difference between the exchanging signals allows for the calculation of the rotational energy barrier.

In the solid state, molecules can adopt different crystalline arrangements, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different crystalline forms nsf.gov. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of the molecules in the crystal lattice. This can provide detailed information about the conformation, packing, and intermolecular interactions in the solid state. If this compound exists in multiple polymorphic forms, ssNMR would be an essential tool for their identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of this compound can be unequivocally confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is obtained. For this compound, expected fragmentation pathways would likely involve cleavage of the amide bond, leading to the formation of a benzoyl cation and a protonated 5-aminoquinoxaline fragment, or vice versa. Analysis of these fragments provides further confirmation of the molecular structure. For instance, in related N-substituted benzamides, cleavage of the amide bond is a common fragmentation pathway nanobioletters.com.

| Ion | Predicted m/z |

| [M+H]⁺ (this compound + H)⁺ | 262.1 |

| [C₇H₅O]⁺ (Benzoyl cation) | 105.0 |

| [C₈H₇N₃+H]⁺ (5-aminoquinoxaline + H)⁺ | 146.1 |

Note: The predicted m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Bond Stretches

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule scialert.net. These spectra are essentially a "fingerprint" of the molecule, with specific absorption or scattering bands corresponding to the stretching and bending of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide group (typically around 3300 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹) ripublication.commdpi.com. The C=N and C=C stretching vibrations of the quinoxaline and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=C and C=N Stretches (Aromatic Rings) | 1400 - 1600 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of this compound provide insight into its electronic structure and excited-state dynamics. Spectroscopic analysis in various solvents reveals the nature of the electronic transitions and the influence of the environment on the molecule's photophysical behavior.

The UV-Vis absorption spectrum of this compound typically exhibits characteristic bands corresponding to π-π* and n-π* transitions within the quinoxaline and benzamide moieties. The position and intensity of these bands can be influenced by solvent polarity. For instance, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) in more polar solvents can indicate a more polar excited state compared to the ground state.

Fluorescence spectroscopy offers further details on the excited-state properties. Upon excitation at a wavelength corresponding to an absorption band, this compound can emit light at a longer wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the extent of structural relaxation in the excited state. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

Table 1: Photophysical Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Dichloromethane | 320, 375 | 12,000, 8,500 | 450 | 5,870 |

| Acetonitrile | 318, 373 | 12,500, 8,700 | 465 | 6,890 |

| Methanol | 315, 370 | 11,800, 8,300 | 480 | 7,950 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental values were not available in the public domain at the time of this writing.

X-ray Crystallographic Analysis for Three-Dimensional Molecular Conformation and Supramolecular Interactions

X-ray crystallography provides definitive evidence of the three-dimensional structure of a molecule in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation adopted by the molecule in the crystalline state. This includes the relative orientation of the quinoxaline and benzamide rings. The planarity of these ring systems and the torsion angle of the amide linkage are key structural parameters that would be determined with high precision.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.75 |

| β (°) | 98.5 |

| Volume (ų) | 1355 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and represents typical values for an organic molecule of this size.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal packing of this compound is dictated by a variety of intermolecular forces. Hydrogen bonds are expected to play a significant role, particularly the N-H group of the amide acting as a hydrogen bond donor and the nitrogen atoms of the quinoxaline ring or the carbonyl oxygen of the amide acting as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Chiral Properties (if asymmetric analogues are explored)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. Since this compound is an achiral molecule, it does not exhibit optical activity and therefore would not show a CD or ORD spectrum.

However, if asymmetric analogues of this compound were to be synthesized, for instance, by introducing a chiral center into the benzamide or quinoxaline portion of the molecule, then chiroptical spectroscopy would become an essential tool. In such cases, CD spectroscopy could be used to determine the stereochemical purity of the enantiomers and to study their conformational preferences in solution.

Computational Chemistry Approaches for Structural Verification and Conformational Landscapes

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical bond lengths, bond angles, and torsion angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum.

Table 3: Calculated Properties of this compound from DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Total Energy (Hartree) | -955.123 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Dipole Moment (Debye) | 3.5 |

Note: The data presented is hypothetical and based on typical results for a molecule of this nature using the specified level of theory.

Quantum Chemical Calculations for Spectroscopic Data Prediction and Validation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for the theoretical prediction and validation of spectroscopic data for complex organic molecules like this compound. These computational methods allow for the elucidation of the electronic structure and the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

The process typically begins with the geometry optimization of the this compound molecule in the gaseous phase. This is often achieved using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), to find the minimum energy conformation. Following optimization, frequency calculations are performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These frequency calculations also yield theoretical vibrational spectra (infrared and Raman), which can be correlated with experimental FT-IR and FT-Raman spectra.

Furthermore, quantum chemical calculations are instrumental in predicting nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the 1H and 13C NMR chemical shifts of this compound, a theoretical spectrum can be generated. Comparison of these calculated shifts with experimental data provides a detailed assignment of the signals to specific atoms within the molecule, aiding in its structural confirmation.

The electronic properties and UV-Vis absorption spectra can be investigated using Time-Dependent DFT (TD-DFT) calculations. These calculations provide insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. The predicted maximum absorption wavelengths (λmax) from TD-DFT can be correlated with the experimental UV-Vis spectrum to understand the electronic transitions occurring in this compound.

A summary of hypothetically predicted spectroscopic data for this compound, derived from quantum chemical calculations, is presented in Table 1.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Spectroscopic Technique |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | FT-IR | |

| N-H Stretch | 3420 | |

| C=O Stretch | 1685 | |

| C=N Stretch (Quinoxaline) | 1610 | |

| Aromatic C-H Stretch | 3100-3000 | |

| NMR Chemical Shifts (ppm) | ¹H and ¹³C NMR | |

| H (Amide N-H) | 10.5 | ¹H NMR |

| C (Carbonyl C=O) | 165.8 | ¹³C NMR |

| C (Quinoxaline C2) | 145.2 | ¹³C NMR |

| C (Quinoxaline C3) | 143.9 | ¹³C NMR |

| Electronic Properties | UV-Vis (from TD-DFT) | |

| HOMO-LUMO Gap (eV) | 4.25 |

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior and Flexibility

While quantum chemical calculations provide valuable information on the static, minimum-energy structure of this compound, molecular dynamics (MD) simulations offer a dynamic perspective on its conformational behavior and flexibility in a solution-phase environment. MD simulations model the atomic motions of the molecule over time by integrating Newton's equations of motion, thus providing a detailed picture of its conformational landscape.

An MD simulation of this compound would typically be initiated by solvating the molecule in a box of an appropriate solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble). The production run, which can span from nanoseconds to microseconds, generates a trajectory of the molecule's atomic coordinates over time.

Analysis of the MD trajectory can reveal crucial insights into the conformational flexibility of this compound. Key analyses include:

Root Mean Square Deviation (RMSD): This parameter is calculated for the backbone atoms of the molecule over the course of the simulation to assess its structural stability and to identify any significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual atoms or residues provides information about the flexibility of different regions of the molecule. Higher RMSF values indicate greater flexibility.

Dihedral Angle Analysis: The distribution of key dihedral angles, particularly those around the amide bond and the bond connecting the benzamide and quinoxaline moieties, can identify the most populated conformational states.

Radial Distribution Functions (RDFs): RDFs can be calculated between specific atoms of the solute and the solvent molecules to understand the solvation shell structure and specific solute-solvent interactions.

The findings from an MD simulation can be summarized to provide a comprehensive understanding of the dynamic nature of this compound in solution. Hypothetical results from an MD simulation are presented in Table 2.

Table 2: Summary of Molecular Dynamics Simulation Findings for this compound in Water

| Analysis Parameter | Observation | Implication |

|---|---|---|

| RMSD | Stable trajectory after 10 ns, with an average RMSD of 2.5 Å. | The molecule reaches a stable equilibrium in the simulated environment. |

| RMSF | Higher fluctuations observed in the benzoyl group compared to the quinoxaline ring. | The benzoyl moiety exhibits greater conformational flexibility. |

| Dominant Conformation | A twisted conformation with a dihedral angle of approximately 45° between the quinoxaline and benzamide planes is most prevalent. | This non-planar conformation is the most stable in an aqueous solution. |

| Hydrogen Bonding | The amide proton and carbonyl oxygen form transient hydrogen bonds with water molecules. | Strong solute-solvent interactions influence the conformational preferences. |

Biological Activity Profiling and Mechanistic Investigations of N Quinoxalin 5 Yl Benzamide Pre Clinical Focus

In Vitro Biological Screening Methodologies and Assays

The initial step in characterizing a novel compound like N-(Quinoxalin-5-yl)benzamide involves a series of in vitro assays to detect any biological activity and to elucidate its mechanism of action at a cellular and molecular level.

High-Throughput Screening (HTS) Approaches for Initial Activity Detection in Cellular Systems

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's effect on a large number of biological targets or cell lines. For a novel compound such as this compound, an initial HTS campaign would likely involve screening against a panel of human cancer cell lines to identify any potential cytotoxic or anti-proliferative effects.

These screens are typically automated and use multi-well plates to test the compound at various concentrations. A key advantage of HTS is its ability to quickly identify "hits"—compounds that exhibit a desired biological response—from large chemical libraries. For instance, a fluorescence polarization-based HTS was developed to screen a library of over 51,000 compounds to identify inhibitors of the LdPEX5-PTS1 interaction, demonstrating the power of this technique in identifying novel bioactive molecules. vulcanchem.com Similarly, a practical HTS method using Caenorhabditis elegans motility identified 43 hit compounds from a library of 14,400.

Cell-Based Assays for Modulatory Effects on Specific Biological Pathways

Once initial activity is detected, more focused cell-based assays are employed to understand the compound's effect on specific cellular processes.

To quantify the anti-proliferative activity of this compound, a standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells reduce the yellow MTT to a purple formazan (B1609692) product, and the intensity of the color is proportional to the number of viable cells.

For example, a study on novel quinoline (B57606) benzamide (B126) derivatives used the MTT assay to screen for anticancer activity against the MDA-MB-231 breast cancer cell line. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Representative Data from Cellular Growth Assays of Quinoxaline (B1680401) Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivative (3i) | MDA-MB-231 | 6.86 | |

| N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivative (XVa) | HCT116 | 4.4 | |

| N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivative (XVa) | MCF-7 | 5.3 | |

| N-allyl quinoxaline derivative (8) | A549 | 0.86 | |

| N-allyl quinoxaline derivative (8) | MCF-7 | 1.06 |

This table presents data for structurally related compounds to illustrate the type of results obtained from such assays, as specific data for this compound is not available.

If a compound inhibits cell proliferation, the next step is to determine if this is due to cell cycle arrest or the induction of apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry is the standard technique used to analyze the cell cycle distribution. Cells are treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed. The intensity of the fluorescence corresponds to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). For instance, some quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase.

Apoptosis Assays: The induction of apoptosis can be detected using several methods. One common method is the Annexin V/Propidium Iodide (PI) assay, also analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis. Studies on related quinoxaline compounds have used this assay to confirm their apoptotic-inducing effects.

To delve deeper into the molecular mechanisms, the effect of the compound on the expression of specific genes and proteins involved in the targeted pathways is investigated.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific messenger RNA (mRNA) molecules. For example, if a compound is suspected to induce apoptosis, qRT-PCR could be used to measure the mRNA levels of pro-apoptotic genes (e.g., Bax, Bak) and anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).

Western Blotting: This method is used to detect and quantify specific proteins. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. For example, Western blotting could be used to examine the levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, PARP).

Enzyme Inhibition Assays and Kinetic Characterization

Many drugs exert their effects by inhibiting specific enzymes. The quinoxaline scaffold is present in numerous compounds designed as enzyme inhibitors.

If this compound is hypothesized to target a particular enzyme (e.g., a kinase, a topoisomerase), a direct enzyme inhibition assay would be performed. These assays measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Following the initial determination of inhibition, kinetic studies are performed to understand how the compound interacts with the enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable insights into the mechanism of action. For example, various quinoxaline derivatives have been identified as inhibitors of enzymes like VEGFR-2, ALK5, and PARP-1.

Table 2: Examples of Enzyme Inhibition by Quinoxaline Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| Quinoxaline Derivative | VEGFR-2 | 2.7 nM | |

| 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazole | ALK5 | Potent Inhibition | |

| Quinoxaline-based Derivative | PARP-1 | 2.57 µM | |

| N-(thiazol-2-yl) benzamides of quinoxaline | DNA topoisomerase II | Potent Activity |

This table illustrates the enzymatic inhibitory potential of the broader quinoxaline class, as specific enzyme inhibition data for this compound is not available.

Receptor Binding Studies and Ligand-Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

To understand the interaction of this compound with its potential biological targets, receptor binding assays would be essential. These studies would quantify the affinity of the compound for various receptors, ion channels, or enzymes.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. nih.govupm.es An ITC experiment would provide a complete thermodynamic profile of the interaction between this compound and its molecular target. nih.govnih.gov This includes the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This thermodynamic signature offers insights into the forces driving the binding event, which can be crucial for lead optimization in drug discovery. nih.gov

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 10⁶ | M⁻¹ |

| Dissociation Constant (Kd) | 400 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.8 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -8.9 | kcal/mol |

This table presents hypothetical data for illustrative purposes, as no experimental data for this compound is currently available.

Molecular Target Identification and Validation Strategies

Identifying the specific molecular target(s) of this compound would be a critical step in elucidating its mechanism of action. Several advanced strategies are available for this purpose.

Affinity Proteomics and Chemical Biology Probes for Binding Partner Elucidation

Affinity proteomics is a powerful method to identify the cellular binding partners of a small molecule. nih.gov This approach typically involves creating a chemical probe by modifying this compound with a reactive group and a bioorthogonal handle. sigmaaldrich.com This probe can then be used to covalently capture its interacting proteins from cell lysates. The captured proteins are subsequently identified using mass spectrometry.

Genetic Knockdown/Knockout Studies and Rescue Experiments for Target Validation

Once potential targets are identified, their biological relevance to the action of this compound needs to be validated. Genetic techniques such as CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of the candidate target protein can be employed. nih.gov If the cellular phenotype induced by the compound is diminished or abolished in the knockout/knockdown cells, it provides strong evidence that the protein is indeed the target. Rescue experiments, where the target protein is re-expressed in the knockout/knockdown cells, should restore the sensitivity to the compound.

Phenotypic Screening Followed by Target Deconvolution Approaches

Phenotypic screening involves testing a compound across a wide range of cell-based assays to identify its effects on cellular processes without prior knowledge of its molecular target. researchgate.net If this compound were to show an interesting phenotype in such a screen, various target deconvolution strategies could be applied to identify the responsible protein(s). These strategies often involve a combination of computational and experimental methods, including affinity chromatography and proteomic analysis.

Mechanism of Action Elucidation at the Molecular and Cellular Levels

Understanding how this compound exerts its effects at a molecular and cellular level would require a detailed investigation of its impact on intracellular signaling pathways.

Investigation of Signaling Pathway Perturbations Induced by this compound

After identifying the molecular target, the next step would be to investigate how the interaction of this compound with this target perturbs downstream signaling pathways. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics can be used to assess changes in the phosphorylation status and activity of key signaling proteins. For example, if the target is a kinase, researchers would examine the phosphorylation of its known substrates. Computational methods can also be used to infer pathway activity from gene expression data following treatment with the compound. nih.gov

A recent study on a quinoxaline urea (B33335) analog demonstrated its ability to inhibit the NF-κB and mTOR pathways by targeting IKKβ. researchgate.net Similar investigations would be necessary to delineate the signaling footprint of this compound.

Analysis of Transcriptomic, Proteomic, and Metabolomic Signatures in Response to Compound Treatment

The comprehensive analysis of molecular signatures following treatment with a compound is a cornerstone of modern mechanistic pharmacology. Methodologies such as transcriptomics, proteomics, and metabolomics offer an unbiased, system-wide view of the cellular response to a chemical probe. nih.govnih.gov Transcriptomic analysis, for instance, can identify the early-response genes and stress-response pathways, such as the Nrf2 oxidative stress response and unfolding protein response, that are modulated by a compound. nih.gov Proteomic and metabolomic studies complement this by quantifying changes in protein and metabolite levels, which can reveal alterations in key pathways like coagulation, complement cascades, and amino acid metabolism. nih.govnih.govsemanticscholar.org

These "omics" approaches are crucial for identifying unique metabolic and thromboinflammatory pathways affected by bioactive molecules. nih.gov For example, in other areas of research, integrated analyses have identified specific proteins and metabolites associated with immune responses and metabolic dysregulation. nih.govscispace.commedrxiv.org While these powerful techniques are routinely applied in pre-clinical research to understand mechanisms of action and identify potential biomarkers semanticscholar.orgnih.gov, specific studies detailing the transcriptomic, proteomic, or metabolomic signatures in response to this compound treatment are not available in the public domain based on current research. Such investigations would be a critical next step in elucidating its precise molecular mechanism of action.

Detailed Elucidation of Specific Protein-Ligand and Protein-Protein Interactions

Understanding the direct molecular interactions between a ligand and its protein targets is fundamental to drug discovery. This involves identifying the specific binding sites and the nature of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the protein-ligand complex. biorxiv.org For the broader class of quinoxaline derivatives, research has pointed towards interactions with various protein targets. For instance, a structure-activity relationship (SAR) study on a series of quinoxaline urea analogs identified a compound, analog 84, that modulates the phosphorylation of IKKβ (Inhibitor of nuclear factor kappa B kinase beta). nih.govnih.gov Phosphorylation of serine residues S177 and S181 in the IKKβ activation loop is a critical event in TNFα-induced NF-κB signaling, and the ability of a quinoxaline analog to reduce the levels of phosphorylated IKKβ suggests a direct or indirect interaction with this kinase or its upstream regulators. nih.govnih.gov

Molecular docking studies on other, related heterocyclic benzamide series have been used to predict binding modes. For example, studies on quinoline benzamide derivatives proposed hydrogen bonding with specific amino acid residues like Glu-61 and Tyr-64 at the putative binding site of ATP synthase. researchgate.net Similarly, molecular dynamics simulations performed on N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors of ROCK1 have shown key hydrogen bond interactions with residues like K105 and M156 in the active site. peerj.com While these examples from related molecular classes illustrate the approaches used to define protein-ligand interactions, specific biophysical or structural data elucidating the direct protein binding partners and detailed interaction patterns for this compound itself are not detailed in the available literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Rational Design and Synthesis of Structurally Modified Analogues for SAR Exploration

The systematic modification of a lead compound to understand how structural changes affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. kcl.ac.uk For the quinoxaline scaffold, extensive synthetic efforts have been undertaken to explore the SAR. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For creating diverse analogues, various synthetic routes are employed. For instance, quinoxaline urea analogs can be synthesized through the condensation of quinoxaline amines with different isocyanates. nih.gov Alternatively, quinoxaline sulfonamide derivatives are prepared by reacting a quinoxaline compound with chlorosulfonic acid, followed by combination with various amines or amino acids. mdpi.com

In a notable SAR study, a series of quinoxaline urea analogs were designed to improve the potency of a previously reported NFκB inhibitor, compound 13–197. nih.gov The synthetic strategy involved generating various substituted quinoxaline amines and reacting them with isocyanates to produce a library of analogues. nih.gov Modifications included substitutions on the quinoxaline ring and alterations to the urea moiety. For example, fused quinoxaline urea analogs were generated by adding isocyanates to an amino-substituted fused quinoxaline (analog 21). nih.gov Similarly, research into N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivatives involved synthesizing compounds with different substituents on the terminal benzamide ring to probe their anticancer activity. nih.gov These rational design and synthesis approaches are crucial for systematically exploring the chemical space around the core structure to identify key pharmacophoric features and optimize activity. kcl.ac.ukmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.comatlantis-press.com The goal is to develop predictive models that can estimate the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov A typical QSAR study involves calculating various molecular descriptors—physicochemical, steric, electronic, and structural—and using statistical methods like multiple linear regression (MLR) to build a model. nih.govnih.gov

While a specific QSAR model for this compound has not been reported, studies on related heterocyclic structures demonstrate the utility of this approach. For example, a QSAR analysis of benzimidazole (B57391) derivatives identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as key descriptors governing their antifungal activity. nih.gov Another study on xanthone (B1684191) derivatives used electronic parameters to build a QSAR model for anti-tuberculosis activity. nih.gov For a series of N-benzoyl-N'-naphthylthiourea derivatives, QSAR analysis was performed using lipophilic, electronic, steric, and docking score parameters to model anticancer activity. atlantis-press.com These studies underscore that QSAR can provide valuable insights into the structural requirements for biological activity. wisdomlib.org Applying QSAR to a series of this compound analogues could similarly identify the key molecular properties that drive their activity, guiding the design of more potent compounds.

Selectivity and Specificity Profiling of this compound Across Multiple Biological Targets

Assessment of Off-Target Interactions through Broad Panel Screening (pre-clinical, mechanistic)

A critical aspect of pre-clinical drug development is determining the selectivity of a lead compound. Secondary pharmacology, or off-target screening, aims to identify unintended interactions with a broad range of biological targets. nih.gov This process is essential for early hazard identification and mitigating potential adverse drug reactions. nih.gov Unidentified off-target binding can lead to toxicity and potential clinical failure, making early screening a risk-reduction strategy. criver.com

Screening is typically performed by testing the compound against a large panel of receptors, enzymes, ion channels, and transporters. For instance, selectivity profiling of an imidazo[4,5-b]pyridine derivative using a panel of 28 protein kinases showed high selectivity. tandfonline.com Modern methods like the Retrogenix Cell Microarray Technology allow for screening against a vast library of human plasma membrane and secreted proteins expressed in human cells, which provides highly specific and biologically relevant data with low false-positive rates. criver.com While it is standard practice to subject compounds like this compound to such broad panel screening during pre-clinical development to build a comprehensive safety and selectivity profile, the specific results of such off-target screening for this compound are not publicly available.

Analysis of Pan-Assay Interference Compound (PAINS) Potential

A critical aspect of modern drug discovery involves the early identification of compounds that are likely to produce false-positive results in high-throughput screening (HTS) assays. These compounds, known as Pan-Assay Interference Compounds (PAINS), often exhibit non-specific activity through various mechanisms, leading to misleading structure-activity relationships and wasted resources. Therefore, the evaluation of a compound's PAINS potential is a standard procedure in preclinical assessment.

For quinoxaline derivatives, computational in silico methods are frequently employed as a first-pass filter to identify potential PAINS liabilities. nih.gov These methods involve screening the chemical structure of the compound against a series of predefined structural motifs known to be associated with assay interference.

While direct experimental analysis of this compound for PAINS behavior is not publicly available, a computational assessment would be the standard initial step. This analysis compares the substructures within this compound to established PAINS filters. The absence of alerts from such checks is considered a positive indicator for the compound's potential for further development. nih.gov

A hypothetical computational analysis of this compound against common PAINS filters is presented below. This table illustrates the type of data that would be generated in a preclinical evaluation.

Table 1: Hypothetical Computational PAINS Filter Analysis for this compound

| PAINS Filter Set | Substructure Alert | Result for this compound | Implication |

| Filter Set A (e.g., Baell et al.) | Quinone-like motifs | No Alert | Low risk of redox-based interference. |

| Catechol-like dihydroxyphenyls | No Alert | Reduced likelihood of covalent reactivity. | |

| Rhodanines and related heterocycles | No Alert | Low probability of non-specific protein binding. | |

| Filter Set B (e.g., ZINC PAINS) | Promiscuous scaffolds | No Alert | The core quinoxaline-benzamide scaffold is not a recognized frequent hitter. |

| Unstable functional groups | No Alert | The compound is predicted to be stable under typical assay conditions. |

The quinoxaline core itself, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a common scaffold in medicinal chemistry and is present in numerous biologically active compounds. ipp.ptrsc.org The key to avoiding PAINS behavior often lies in the nature and substitution pattern of the appended functionalities rather than the core heterocycle itself. For this compound, the benzamide group is a stable amide linkage and is not typically associated with PAINS alerts.

It is important to note that in silico predictions are not definitive and should be followed by experimental validation, especially if any structural alerts are raised. However, for many quinoxaline derivatives, the absence of computational flags provides a degree of confidence to proceed with further preclinical studies. nih.gov

Computational Chemistry and in Silico Drug Discovery Approaches for N Quinoxalin 5 Yl Benzamide

Quantum Chemical Calculations for Reactivity and Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like N-(Quinoxalin-5-yl)benzamide. These calculations provide a theoretical framework to understand the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity assessment. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons, thus predicting its reactivity in chemical reactions.

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting tendency. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for assessing the chemical stability and reactivity of a molecule. sciensage.infosciensage.info A smaller energy gap suggests higher reactivity and lower kinetic stability, indicating that the molecule is more polarizable and prone to chemical reactions. sciensage.info For quinoxaline (B1680401) derivatives, FMO analysis helps in understanding the intramolecular charge transfer and the regions of the molecule most likely to engage in interactions. tandfonline.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These indices provide a more nuanced understanding of the molecule's electronic properties.

Table 1: Key Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table is generated based on established principles of conceptual DFT.

Studies on similar quinoxaline structures show that these parameters are vital for predicting their biological activities and interaction mechanisms. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.

For this compound, the ESP analysis would likely reveal negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the benzamide (B126) carbonyl group, highlighting these as potential hydrogen bond acceptor sites. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, making it a likely hydrogen bond donor. This information is crucial for understanding how the molecule might interact with biological targets such as proteins. researchgate.net

Beyond the visual representation of the ESP, various molecular descriptors can be derived to quantify the molecule's properties. These descriptors are numerical values that encode information about the chemical and physical characteristics of a molecule and are widely used in quantitative structure-activity relationship (QSAR) studies.

Table 2: Common Molecular Descriptors and Their Significance

| Descriptor Category | Examples | Significance |

| Electronic | Dipole moment, Polarizability | Describes the charge distribution and the molecule's response to an electric field. |

| Topological | Molecular weight, Number of rotatable bonds | Characterizes the size, shape, and flexibility of the molecule. |

| Thermodynamic | Solvation energy | Predicts the molecule's solubility and behavior in different solvent environments. |

This table provides a general overview of molecular descriptors relevant to drug discovery.

Molecular Docking and Scoring Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is essential for understanding the binding mode of this compound to its potential biological targets and for predicting its inhibitory activity.

Modern docking algorithms often allow for flexibility in both the ligand and the receptor. This is crucial for accurately modeling the induced-fit mechanism of binding, where the receptor undergoes conformational changes upon ligand binding. For this compound, which possesses rotatable bonds, flexible ligand docking is essential to explore its various possible conformations within the binding site.

The process involves placing the ligand in the active site of the target protein and then using a scoring function to evaluate the different binding poses. The results of molecular docking studies on quinoxaline derivatives have shown their potential to act as inhibitors for various kinases, such as c-Met and EGFR, by fitting into their ATP-binding pockets. vensel.orgnih.govthesciencein.org

Scoring functions in molecular docking estimate the binding affinity (often expressed as a binding energy in kcal/mol) between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. These scoring functions consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

Table 3: Illustrative Docking Results for a Quinoxaline Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Estimated Inhibition Constant (Ki) | 500 nM |

| Key Interacting Residues | Met1160, Pro1158, Gly1157 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

This table is a hypothetical representation based on typical docking results for kinase inhibitors and does not represent actual data for this compound.

Beyond predicting binding affinity, docking studies can identify "interaction hotspots" – key amino acid residues in the receptor's active site that contribute significantly to the binding of the ligand. For this compound, identifying these hotspots can guide the rational design of more potent derivatives by modifying the ligand to enhance its interactions with these specific residues.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the conformational changes and flexibility of both the ligand and the protein.

For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds or even microseconds. The resulting trajectory provides a wealth of information about the stability of the complex, the persistence of key interactions (such as hydrogen bonds), and the conformational landscape of the ligand within the binding pocket. researchgate.netnih.govnih.govuzh.ch

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To provide a more accurate estimation of the binding affinity by considering the dynamic nature of the system.

MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the molecular recognition process. researchgate.net Studies on other quinoxaline derivatives have utilized MD simulations to confirm the stability of their binding to target proteins and to elucidate the dynamic nature of the interactions. tandfonline.com

Trajectory Analysis for Ligand Stability and Protein Conformational Changes

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to predict how a molecule like this compound would behave over time when bound to a protein target. An MD simulation would begin by placing the compound into the active site of a target protein, determined through molecular docking. This system is then solvated in a simulated physiological environment.

The simulation calculates the movements of every atom over a set period, typically nanoseconds to microseconds, generating a "trajectory". Analysis of this trajectory provides critical insights. For ligand stability, researchers would calculate the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable RMSD value suggests the ligand remains securely in the binding pocket. Conversely, large fluctuations could indicate an unstable binding mode.

Simultaneously, the protein's conformational changes are monitored. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can reveal allosteric effects or induced-fit mechanisms crucial for the compound's activity.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound to its target, researchers employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-point" methods calculate the free energy of binding by analyzing snapshots from the MD simulation trajectory. nih.gov

The total binding free energy is calculated as the difference between the energy of the protein-ligand complex and the energies of the protein and ligand in their unbound states. This calculation incorporates van der Waals forces, electrostatic interactions, polar solvation energy (calculated via the PB or GB models), and non-polar solvation energy. nih.gov A more negative binding free energy value indicates a stronger and more favorable interaction between the ligand and the protein. These calculations are instrumental in ranking potential drug candidates and understanding the key energetic contributions to binding. nih.govnih.gov

Hypothetical Binding Free Energy Data for this compound This table is for illustrative purposes only, as specific experimental data is unavailable.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +28.3 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy | -42.0 |

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. mdpi.com

Ligand-Based Pharmacophore Generation from Active Analogues

If a series of molecules structurally related to this compound with known activities were available, a ligand-based pharmacophore model could be generated. idaampublications.intandfonline.com This process involves aligning the 3D structures of these active compounds and identifying common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The resulting model represents a 3D hypothesis of the features required for activity and can be used to screen for new, structurally diverse compounds with the potential for similar biological effects.

Structure-Based Pharmacophore Generation from Target Active Sites

Alternatively, if the 3D structure of the biological target is known (e.g., from X-ray crystallography), a structure-based pharmacophore can be created. This involves analyzing the key interaction points within the protein's binding site. For instance, a hydrogen-bonding residue in the protein would generate a corresponding hydrogen bond donor or acceptor feature in the pharmacophore model. This approach defines the necessary features a ligand must possess to successfully bind to the target.

Virtual Screening for Identification of Novel Scaffolds with Similar Activity Profile

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, rapidly filters millions of molecules to identify those that match the pharmacophoric features. nih.gov This allows for the discovery of novel chemical scaffolds that are structurally different from this compound but are predicted to have a similar activity profile, thereby expanding the potential for new drug development.

Predictive ADME/Tox Modeling (In Silico Only, Pre-clinical Focus, Not Safety/Clinical)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of a compound. In silico models provide rapid, cost-effective predictions for these properties. For this compound, various computational tools would be used to predict its drug-likeness and potential liabilities.

These models use the molecule's structure to calculate physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. These are then used to predict characteristics such as human intestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes (key for drug metabolism). Toxicity models can also predict potential issues like mutagenicity or cardiotoxicity. This preclinical, in silico assessment helps prioritize compounds with favorable pharmacokinetic profiles for further development.

Illustrative In Silico ADME/Tox Profile for this compound This table is for illustrative purposes only, as specific experimental data is unavailable.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 261.28 g/mol | Favorable (within Lipinski's Rule of 5) |

| logP | 2.95 | Optimal lipophilicity for absorption |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Prediction of Metabolic Stability and Identification of Potential Metabolic Pathways (e.g., CYP interactions)

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In silico models are widely employed to predict how a compound will be metabolized by the body, primarily by the cytochrome P450 (CYP) family of enzymes. For this compound, computational predictions would focus on identifying which CYP isoforms are most likely to interact with the molecule and the potential sites of metabolism on its chemical structure.

CYP Interaction Prediction:

Computational tools often predict interactions with the most common drug-metabolizing CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Both the quinoxaline and benzamide moieties are known to be substrates for various CYP enzymes. In silico studies on benzamide derivatives have indicated interactions with CYP3A4, CYP2C19, and CYP2C9. Similarly, quinoxaline-based compounds are often predicted to be metabolized by one or more CYP isoforms. Therefore, it is highly probable that this compound would be a substrate for several CYP enzymes, with CYP3A4 being a likely major contributor to its metabolism, given this enzyme's broad substrate specificity.

Metabolic Pathway Identification:

In silico metabolic pathway prediction tools identify the most probable sites on a molecule where metabolic transformations, such as oxidation, hydrolysis, or conjugation, will occur. For this compound, likely sites of metabolism would include the quinoxaline ring, which could undergo hydroxylation, and the benzamide group, which could be a site for hydrolysis. The N-H bond of the amide linkage and various positions on the aromatic rings are also susceptible to oxidative metabolism. The predictions are based on the reactivity of different parts of the molecule and their accessibility to the active sites of metabolic enzymes.

Illustrative Predicted Metabolic Profile of this compound

| Parameter | Predicted Outcome |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C9, CYP2C19 |

| Predicted Metabolic Stability | Moderate to High (subject to specific CYP isoform activity) |

| Potential Metabolic Pathways | Aromatic hydroxylation on the quinoxaline or benzoyl rings, N-dealkylation, Amide hydrolysis. |

| Major Predicted Metabolites | Hydroxylated quinoxaline derivatives, Hydroxylated benzamide derivatives, Quinoxalin-5-amine (B103553), Benzoic acid. |

Note: The data in this table is illustrative and based on computational predictions for structurally similar compounds. Specific experimental validation is required.

In Silico Prediction of Blood-Brain Barrier Penetration and Plasma Protein Binding

The distribution of a drug within the body is significantly influenced by its ability to cross biological membranes, such as the blood-brain barrier (BBB), and its affinity for plasma proteins.

Blood-Brain Barrier (BBB) Penetration:

The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). In silico models predict BBB permeability based on a molecule's physicochemical properties, including its lipophilicity (LogP), molecular weight, polar surface area, and number of hydrogen bond donors and acceptors. Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB. Given the structural characteristics of this compound, with its two aromatic ring systems, it is likely to have a moderate to high lipophilicity. However, the presence of polar groups, such as the amide linkage and the nitrogen atoms in the quinoxaline ring, would also influence its ability to permeate the BBB. Computational models would provide a quantitative prediction of its BBB permeability, often expressed as a logBB value (the logarithm of the ratio of the drug's concentration in the brain to that in the blood).

Plasma Protein Binding (PPB):

The extent to which a drug binds to plasma proteins, such as albumin, affects its free concentration in the bloodstream and, consequently, its therapeutic efficacy and clearance. In silico QSAR models are used to predict the percentage of a drug that will be bound to plasma proteins. nih.gov These models typically use descriptors such as lipophilicity and other physicochemical properties to estimate binding affinity. Compounds with high lipophilicity tend to exhibit high plasma protein binding. Due to its aromatic nature, this compound is expected to have a significant degree of plasma protein binding.

Illustrative Predicted Distribution Properties of this compound

| Parameter | Predicted Value/Classification |

| Blood-Brain Barrier (BBB) Permeability | Likely low to moderate |

| Predicted logBB | -0.5 to 0.5 |

| Plasma Protein Binding (PPB) | High (>90%) |

| Human Intestinal Absorption | Good |

Note: The data in this table is illustrative and based on computational predictions for structurally similar compounds. Specific experimental validation is required.

Computational Toxicity Feature Prediction (e.g., mutagenicity, carcinogenicity scores from models)

Early prediction of potential toxicity is a critical step in drug development to avoid late-stage failures. Computational toxicology models can flag potential liabilities based on a compound's chemical structure.

Mutagenicity Prediction:

Many in silico toxicology platforms, such as DEREK Nexus, use a knowledge-based approach to identify structural alerts, which are molecular substructures known to be associated with toxicity. europa.eu The presence of an aromatic amine substructure, which can be considered to be present in this compound within the quinoxaline-amine linkage, is a well-known structural alert for mutagenicity. Therefore, it is plausible that some computational models would flag this compound for potential mutagenic activity, warranting further experimental investigation, such as an Ames test.

Carcinogenicity Prediction: